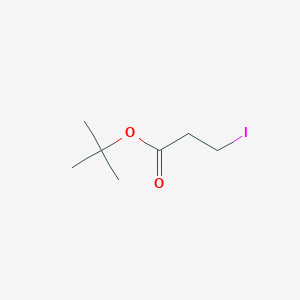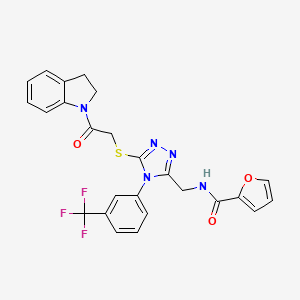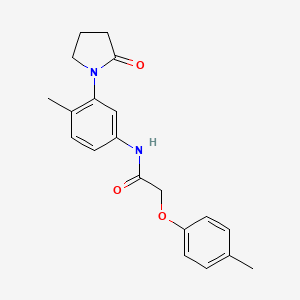![molecular formula C19H18N6O3 B2923881 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021250-38-3](/img/structure/B2923881.png)
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibition
- VEGFR-2 Inhibition: Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This property is crucial for anti-cancer drug development, as VEGFR-2 plays a significant role in tumor angiogenesis. These compounds exhibit strong in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Histone Deacetylase Inhibition
- Selective HDAC Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, is a selective small molecule histone deacetylase (HDAC) inhibitor. This selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations contributes significantly to cancer cell proliferation blockage, apoptosis, and demonstrates notable antitumor activity in vivo (Zhou et al., 2008).
Anti-Cancer and Anti-Inflammatory Properties
- Novel Pyrazolopyrimidines Derivatives: Pyrazolopyrimidines derivatives, with core structures similar to the query compound, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects on certain cancer cell lines and inhibit 5-lipoxygenase, indicating potential as cancer therapeutics and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
- Thienopyrimidine Derivatives: Thienopyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have demonstrated pronounced antimicrobial activity. This suggests potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antituberculosis Activity
- Thiazole-Aminopiperidine Hybrid Analogues: These analogues, structurally related to the query compound, have shown promising activity against Mycobacterium tuberculosis. They inhibit the GyrB ATPase of Mycobacterium smegmatis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antiulcer Agents
- Imidazo[1,2-a]pyridines Derivatives: Similar compounds have been synthesized as potential antiulcer agents with cytoprotective properties. These derivatives demonstrate significant activity in models of ethanol- and HCl-induced gastric ulcers (Starrett et al., 1989).
Antiviral Activity
- Benzamide-Based 5-Aminopyrazoles: These compounds, structurally similar to the query compound, have shown significant antiviral activities against the bird flu influenza H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBNJOCNWIADQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)
![4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923804.png)
![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2923810.png)


![ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2923815.png)



![Propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2923819.png)